REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]([CH:10]([C:12]1[S:13][C:14]([CH3:17])=[CH:15][CH:16]=1)[CH3:11])=[N+]=[N-].CCOC(C)=O.O>C1COCC1>[NH2:7][CH:10]([C:12]1[S:13][C:14]([CH3:17])=[CH:15][CH:16]=1)[CH3:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
(±)-2-(1-azidoethyl)-5-methylthiophene
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C=1SC(=CC1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture over Celite®
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
WASH
|
Details
|
wash the organic phase with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by SCX chromatography
|
Type
|
WASH
|
Details
|
Rinse with DCM/methanol (1:1), load the crude mixture in methanol
|
Type
|
WASH
|
Details
|
elute sequentially with methanol and 1N ammonia in methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C)C=1SC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |